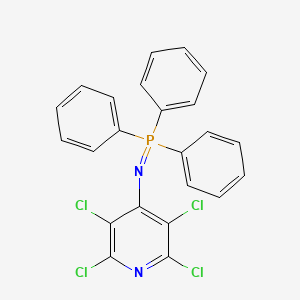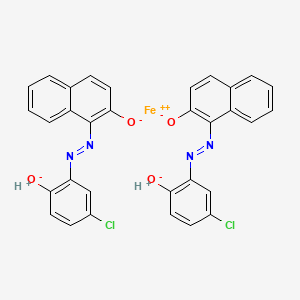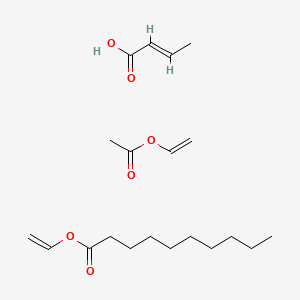
(E)-but-2-enoic acid;ethenyl acetate;ethenyl decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-but-2-enoic acid, ethenyl acetate, and ethenyl decanoate are organic compounds with diverse applications in various fields. (E)-but-2-enoic acid, also known as crotonic acid, is a carboxylic acid with a trans double bond. Ethenyl acetate, commonly known as vinyl acetate, is an ester of acetic acid and vinyl alcohol. Ethenyl decanoate, also known as vinyl decanoate, is an ester formed from decanoic acid and vinyl alcohol. These compounds are used in the production of polymers, adhesives, and other industrial products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
(E)-but-2-enoic acid
Synthetic Route: (E)-but-2-enoic acid can be synthesized through the oxidation of crotonaldehyde using potassium permanganate or other oxidizing agents.
Reaction Conditions: The reaction typically occurs under acidic or basic conditions at elevated temperatures.
-
Ethenyl acetate
Synthetic Route: Ethenyl acetate is commonly synthesized via the reaction of acetylene with acetic acid in the presence of a zinc acetate catalyst supported on activated carbon.
Reaction Conditions: The reaction is carried out at temperatures between 170-230°C under normal pressure.
-
Ethenyl decanoate
Synthetic Route: Ethenyl decanoate can be synthesized through the esterification of decanoic acid with vinyl alcohol in the presence of a catalyst such as sulfuric acid.
Reaction Conditions: The reaction is typically conducted at elevated temperatures to facilitate ester formation.
Industrial Production Methods
(E)-but-2-enoic acid: Industrial production involves the catalytic oxidation of crotonaldehyde.
Ethenyl acetate: Industrially produced via the acetylene method or the ethylene gas phase method using palladium catalysts.
Ethenyl decanoate: Produced through esterification processes in batch reactors with solid catalysts like Amberlyst 15.
Analyse Chemischer Reaktionen
Types of Reactions
-
(E)-but-2-enoic acid
Oxidation: Can be oxidized to form butanoic acid.
Reduction: Can be reduced to but-2-en-1-ol.
Substitution: Undergoes nucleophilic substitution reactions with halogens.
-
Ethenyl acetate
-
Ethenyl decanoate
Esterification: Reacts with alcohols to form different esters.
Hydrolysis: Hydrolyzed to decanoic acid and vinyl alcohol.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Zinc acetate, palladium, sulfuric acid.
Major Products
(E)-but-2-enoic acid: Butanoic acid, but-2-en-1-ol.
Ethenyl acetate: Polyvinyl acetate, acetic acid.
Ethenyl decanoate: Decanoic acid, various esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
(E)-but-2-enoic acid: Used as a monomer in polymer synthesis and as an intermediate in organic synthesis.
Ethenyl acetate: Used in the production of polyvinyl acetate, which is a key component in adhesives, paints, and coatings.
Ethenyl decanoate: Used in the synthesis of specialty polymers and as a plasticizer.
Biology and Medicine
(E)-but-2-enoic acid: Studied for its potential antimicrobial properties.
Ethenyl acetate: Used in the formulation of medical adhesives and coatings for drug delivery systems.
Ethenyl decanoate: Investigated for its use in biodegradable polymers for medical applications.
Industry
(E)-but-2-enoic acid: Used in the manufacture of resins and plasticizers.
Ethenyl acetate: Widely used as a solvent in the production of paints, coatings, and adhesives.
Ethenyl decanoate: Used in the production of lubricants and surfactants.
Wirkmechanismus
(E)-but-2-enoic acid
Mechanism: Acts as a carboxylic acid, participating in acid-base reactions and forming esters and amides.
Molecular Targets: Reacts with nucleophiles and electrophiles in organic synthesis.
Ethenyl acetate
Mechanism: Undergoes polymerization and hydrolysis reactions.
Molecular Targets: Vinyl group participates in radical polymerization, while the ester group undergoes hydrolysis.
Ethenyl decanoate
Mechanism: Esterification and hydrolysis reactions.
Molecular Targets: Ester group reacts with alcohols and water.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-but-2-enoic acid: Similar to butanoic acid, acrylic acid.
Ethenyl acetate: Similar to ethyl acetate, methyl acetate.
Ethenyl decanoate: Similar to ethyl decanoate, methyl decanoate.
Uniqueness
(E)-but-2-enoic acid: Unique due to its trans double bond, which imparts different reactivity compared to butanoic acid.
Ethenyl acetate: Unique due to its ability to undergo polymerization, forming polyvinyl acetate.
Ethenyl decanoate: Unique due to its long carbon chain, providing different physical properties compared to shorter esters.
Eigenschaften
CAS-Nummer |
58748-38-2 |
|---|---|
Molekularformel |
C20H34O6 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
(E)-but-2-enoic acid;ethenyl acetate;ethenyl decanoate |
InChI |
InChI=1S/C12H22O2.2C4H6O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2;1-3-6-4(2)5;1-2-3-4(5)6/h4H,2-3,5-11H2,1H3;3H,1H2,2H3;2-3H,1H3,(H,5,6)/b;;3-2+ |
InChI-Schlüssel |
VAIIXUHTYBJVBX-CITOEQSFSA-N |
Isomerische SMILES |
CCCCCCCCCC(=O)OC=C.C/C=C/C(=O)O.CC(=O)OC=C |
Kanonische SMILES |
CCCCCCCCCC(=O)OC=C.CC=CC(=O)O.CC(=O)OC=C |
Verwandte CAS-Nummern |
58748-38-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


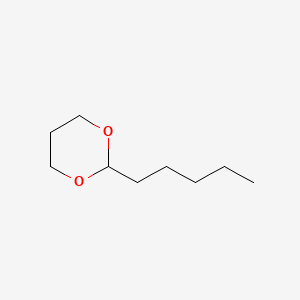

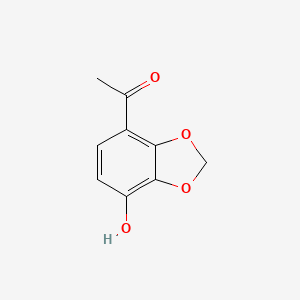

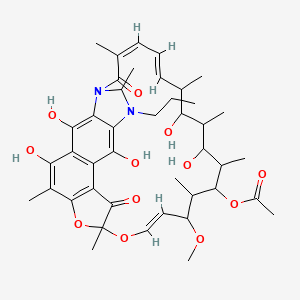
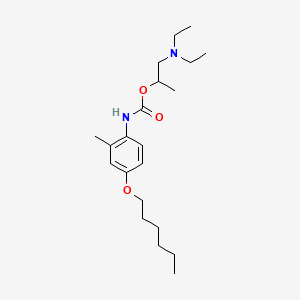
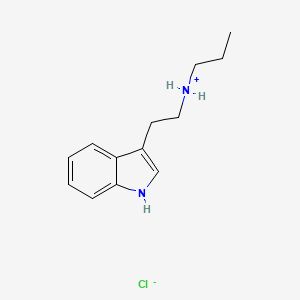
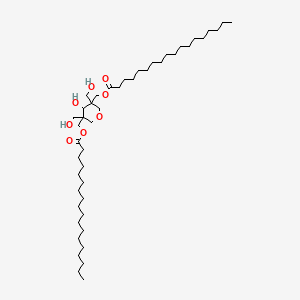
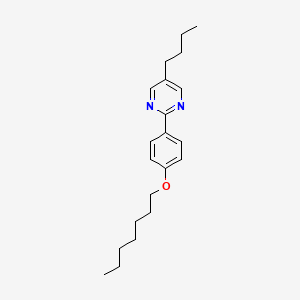
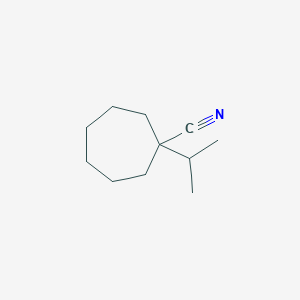
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13764342.png)

